molecular formula C21H24N2OS B12170753 [1-(Diphenylmethyl)azetidin-3-yl](thiomorpholin-4-yl)methanone

[1-(Diphenylmethyl)azetidin-3-yl](thiomorpholin-4-yl)methanone

Cat. No.: B12170753
M. Wt: 352.5 g/mol
InChI Key: AAXAMULYCBXRHU-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)azetidin-3-ylmethanone is a complex organic compound that features both azetidine and thiomorpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)azetidin-3-ylmethanone typically involves multiple steps, starting with the preparation of the azetidine and thiomorpholine precursors. These precursors are then coupled under specific reaction conditions to form the final compound. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory methods mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)azetidin-3-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(Diphenylmethyl)azetidin-3-ylmethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)azetidin-3-ylmethanone involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(Diphenylmethyl)azetidin-3-ylmethanone apart from similar compounds is its unique combination of azetidine and thiomorpholine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

(1-benzhydrylazetidin-3-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C21H24N2OS/c24-21(22-11-13-25-14-12-22)19-15-23(16-19)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

AAXAMULYCBXRHU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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